(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone
Description
This compound is a benzothiazole-containing azetidine derivative featuring a 3,4-difluorophenyl methanone scaffold. Its structure combines a benzo[d]thiazole moiety linked via an oxygen atom to an azetidine ring, which is further substituted with a 3,4-difluorophenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to multitarget ligands, particularly in central nervous system (CNS) and kinase-targeted therapies .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)21-8-11(9-21)23-17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGUXDSXWKBTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps:
Formation of Benzo[d]thiazole Derivative: The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine-1-carboxylates or azetidine-1-sulfonates.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole or difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as an intermediate in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring and difluorophenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related derivatives:
Key Observations:
Structural Flexibility vs. Rigidity :
- The target compound’s azetidine ring imposes conformational constraints compared to the flexible propoxy linker in 4e . This may enhance binding specificity but reduce adaptability to diverse targets.
- In contrast, 3s employs a pyrazoline core, which allows planar aromatic stacking interactions critical for PI3Kγ inhibition .
Fluorination Effects :
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.33 g/mol. The structure features a benzo[d]thiazole moiety, an azetidine ring, and a difluorophenyl group, which are known to contribute to diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.33 g/mol |
| Functional Groups | Benzo[d]thiazole, Azetidine, Ketone |
| CAS Number | 1787918-54-0 |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Compounds containing benzo[d]thiazole structures often exhibit significant pharmacological effects, including antimicrobial and anticancer properties. The proposed mechanism involves:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit various enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The azetidine ring may influence cell signaling pathways related to cancer progression.
Biological Activity
Research indicates that derivatives of benzo[d]thiazole and azetidine often exhibit notable biological activities. For instance, studies have demonstrated that compounds with similar structures possess:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Inducing apoptosis in cancer cell lines through various mechanisms.
Case Studies
- Anticancer Activity : A study investigated the effects of azetidinone derivatives on human breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .
- Anti-inflammatory Effects : Research on related compounds showed that they could reduce inflammation markers in vivo, indicating potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Computational models and molecular docking studies can predict how modifications to the structure may enhance biological activity.
Table 2: Structure-Activity Relationships
| Modification | Expected Effect |
|---|---|
| Substituting Fluorine | Increased potency against specific targets |
| Altering Azetidine Ring | Enhanced selectivity for cancer cells |
Q & A
Q. What are the established synthetic routes for (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone, and how are intermediates purified?
The compound is synthesized via multistep reactions involving key intermediates like 4-(benzo[d]thiazol-2-yl)benzenamine. A common method involves refluxing the amine with aryl isothiocyanates in DMF for 4 hours, followed by purification via recrystallization from ethanol. Critical steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Structural elucidation requires NMR and NMR to confirm proton and carbon environments, particularly the azetidine and benzothiazole moieties. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as seen in analogous benzothiazole derivatives) resolves stereochemical ambiguities .
Q. What preliminary biological screening models are used to assess its activity?
Initial screening involves in vitro assays against microbial or cancer cell lines. For example, activity against species like Sp1–Sp5 (Table 1 in ) is evaluated using zone-of-inhibition or cytotoxicity assays. Doses typically range from 10–100 µM, with activity correlated to substituent effects on the benzothiazole core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Optimization studies suggest varying solvent polarity (e.g., DMF vs. ethanol), catalyst use (e.g., glacial acetic acid for acid-catalyzed condensations), and temperature control (reflux vs. microwave-assisted heating). For example, extending reflux time to 6 hours increased yields by 15% in analogous triazole syntheses .
Q. How can contradictions between computational predictions and experimental biological data be resolved?
Discrepancies may arise from solvation effects or protein flexibility not accounted for in docking studies. Hybrid QM/MM simulations or molecular dynamics (MD) can refine binding predictions. For instance, π–π interactions between the benzothiazole ring and target proteins (observed in crystallography ) may require explicit solvent modeling to match experimental IC values .
Q. What strategies enhance target selectivity in derivatives of this compound?
Selectivity is improved by modifying the azetidine oxygen linker or fluorophenyl group. Introducing electron-withdrawing groups (e.g., additional fluorine atoms) on the 3,4-difluorophenyl ring enhances binding to hydrophobic pockets in enzymes like HIV-1 protease. SAR studies (e.g., Table 1 in ) guide rational substitutions to minimize off-target effects .
Methodological Considerations
- Data Interpretation : Correlate NMR splitting patterns (e.g., azetidine ring protons) with diastereomeric ratios to assess stereochemical purity .
- Crystallography : Use weak intermolecular interactions (e.g., C–H···π bonds) identified in analogous structures to predict packing efficiency and solubility .
- Biological Assays : Employ dose-response curves and statistical models (e.g., ANOVA) to distinguish between true activity and experimental noise in screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
